2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol
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Overview
Description
2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol is a synthetic organic compound known for its antimicrobial properties. It is commonly used in various applications, including cosmetics, detergents, and antiseptics .
Preparation Methods
The synthesis of 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol typically involves multi-step reactions. One common method includes the reaction of 4-bromo-2-chlorophenol with 2,4-dichlorophenol in the presence of a base to form the desired product . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol has a wide range of scientific research applications:
Mechanism of Action
The antimicrobial action of 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol is primarily due to its ability to disrupt microbial cell membranes. It inhibits the growth of bacteria and fungi by interfering with their cellular processes, leading to cell death . The compound targets enzymes and proteins essential for microbial survival, thereby exerting its effects .
Comparison with Similar Compounds
2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol is similar to other halogenated phenols, such as triclosan and 5-chloro-2-(2,4-dichlorophenoxy)phenol . its unique combination of bromine and chlorine atoms provides enhanced antimicrobial properties compared to its counterparts . Similar compounds include:
Triclosan: Known for its use in antibacterial soaps and toothpaste.
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Used in similar applications but with slightly different efficacy.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
835602-07-8 |
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Molecular Formula |
C18H10BrCl3O3 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[4-bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol |
InChI |
InChI=1S/C18H10BrCl3O3/c19-11-8-17(24-15-6-5-10(20)7-13(15)22)18(9-12(11)21)25-16-4-2-1-3-14(16)23/h1-9,23H |
InChI Key |
YWTOYQWREOTNGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC(=C(C=C2OC3=C(C=C(C=C3)Cl)Cl)Br)Cl |
Origin of Product |
United States |
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